Methyl 3-methylhexadecanoate
Description
Methyl 3-methylhexadecanoate is a branched-chain fatty acid methyl ester (FAME) with the molecular formula $ \text{C}{18}\text{H}{36}\text{O}_{2} $. It is characterized by a 16-carbon backbone (hexadecanoate) with a methyl group substitution at the third carbon, esterified with a methanol group.
Properties
CAS No. |
65128-49-6 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
methyl 3-methylhexadecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18(19)20-3/h17H,4-16H2,1-3H3 |
InChI Key |
VTFOLAWZOSRSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylhexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 3-methylhexadecanoic acid and methanol.
Reduction: 3-methylhexadecanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 3-methylhexadecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry and chromatography studies.
Biology: The compound is studied for its role in the lipid metabolism of marine organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 3-methylhexadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule in certain biological processes .
Comparison with Similar Compounds
Structural Analogs
Methyl 3-methylhexadecanoate belongs to a broader class of methyl esters with variations in chain length, branching, and functional groups. Key structural analogs include:
Straight-Chain Methyl Esters
- Methyl tetradecanoate (Methyl myristate): A 14-carbon straight-chain ester ($ \text{C}{15}\text{H}{30}\text{O}_{2} $, CAS 124-10-7). Lacks branching, leading to lower melting points compared to branched analogs .
- Methyl hexadecanoate (Methyl palmitate): A 16-carbon straight-chain ester ($ \text{C}{17}\text{H}{34}\text{O}_{2} $). Used as a biodiesel component and surfactant .
Branched-Chain Methyl Esters
- Longer alkyl chain increases hydrophobicity .
- Methyl 3-hydroxydodecanoate: Contains a hydroxyl group at the third carbon ($ \text{C}{13}\text{H}{26}\text{O}_{3} $, CAS 72864-23-4). Enhanced polarity affects solubility and biological activity .
Hydroxy-Substituted Methyl Esters
- Methyl 3-hydroxytetradecanoate: A 14-carbon ester with a hydroxyl group ($ \text{C}{15}\text{H}{30}\text{O}_{3} $, CAS 104871-97-8). Used in studies on bacterial lipid metabolism .
- Methyl 3-hydroxydecanoate: A 10-carbon hydroxy-ester ($ \text{C}{11}\text{H}{22}\text{O}_{3} $). Noted for low toxicity and environmental degradability .
Physical and Chemical Properties
| Property | This compound | Methyl Hexadecanoate | Methyl 3-Hydroxydodecanoate | Methyl Tetradecanoate |
|---|---|---|---|---|
| Molecular Formula | $ \text{C}{18}\text{H}{36}\text{O}_{2} $ | $ \text{C}{17}\text{H}{34}\text{O}_{2} $ | $ \text{C}{13}\text{H}{26}\text{O}_{3} $ | $ \text{C}{15}\text{H}{30}\text{O}_{2} $ |
| Molecular Weight (g/mol) | 284.48 | 270.45 | 230.34 | 242.40 |
| Boiling Point (°C) | ~260 (estimated) | 215–220 | 285–290 | 173–175 |
| Key Functional Groups | Branched methyl | None | Hydroxyl | None |
| CAS Number | Not explicitly provided | 112-39-0 | 72864-23-4 | 124-10-7 |
| Sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
